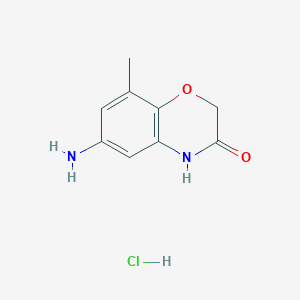

6-Amino-8-methyl-2h-1,4-benzoxazin-3(4h)-one hydrochloride

描述

属性

IUPAC Name |

6-amino-8-methyl-4H-1,4-benzoxazin-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c1-5-2-6(10)3-7-9(5)13-4-8(12)11-7;/h2-3H,4,10H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLFHXBGJRNBPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OCC(=O)N2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-8-methyl-2h-1,4-benzoxazin-3(4h)-one hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-4-methylphenol and chloroacetyl chloride.

Formation of Intermediate: The initial step involves the reaction of 2-amino-4-methylphenol with chloroacetyl chloride under controlled conditions to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization in the presence of a suitable base, leading to the formation of the benzoxazine ring structure.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

6-Amino-8-methyl-2h-1,4-benzoxazin-3(4h)-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino and methyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

科学研究应用

Medicinal Chemistry

6-Amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride has demonstrated potential as a pharmacological agent. Research indicates that compounds within the benzoxazine class exhibit a variety of biological activities, including:

- Antimicrobial Activity : Studies have shown that benzoxazines can inhibit bacterial growth, making them candidates for developing new antibiotics.

- Anticancer Properties : Certain derivatives have been investigated for their ability to induce apoptosis in cancer cells, suggesting a role in cancer therapy.

Agricultural Science

The compound is also being explored for its applications in agriculture:

- Herbicide Development : Benzoxazine derivatives have shown promise as herbicides due to their ability to inhibit specific enzymes in plants, leading to growth suppression.

- Pesticidal Activity : Some studies suggest that these compounds can act as effective pesticides against various agricultural pests.

Materials Science

In materials science, this compound serves as:

- Polymer Additive : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

- Flame Retardant : The compound's chemical structure allows it to act as a flame retardant in various materials.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial effects of several benzoxazine derivatives, including this compound. The results indicated a significant reduction in bacterial colonies when exposed to the compound at specific concentrations, highlighting its potential as an antibiotic agent .

Case Study 2: Herbicidal Properties

Research conducted by agricultural scientists demonstrated that formulations containing this benzoxazine derivative effectively reduced weed growth in controlled environments. The study concluded that the compound could be developed into a new class of herbicides with lower environmental impact compared to traditional chemicals .

Data Table of Applications

作用机制

The mechanism of action of 6-Amino-8-methyl-2h-1,4-benzoxazin-3(4h)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

相似化合物的比较

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the compound with key analogs, focusing on substituent patterns, molecular properties, and biological relevance:

Structural and Functional Group Variations

Key Observations

Hydrochloride Salt: The hydrochloride form of the target compound improves solubility, critical for bioavailability in drug formulations .

Fluorinated Analog: The 8-fluoro derivative (CAS 1211496-36-4) shows promise in antibacterial studies due to fluorine’s electronegativity and metabolic stability .

Synthetic Flexibility: Derivatives like 6-(piperazine-1-sulfonyl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride (MW 297.33) demonstrate the adaptability of the benzoxazinone core for introducing bulky groups, enabling targeted drug design .

生物活性

6-Amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride is a heterocyclic compound belonging to the benzoxazine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in medicinal chemistry.

The compound can be synthesized through several methods, typically involving the reaction of o-aminophenol with chloroacetyl chloride in the presence of solvents such as butanone and sodium bicarbonate. The synthesis often yields high purity and can be characterized using techniques like IR, NMR, and mass spectrometry .

Antimicrobial Properties

Research indicates that this compound exhibits significant antifungal and antibacterial activities. These properties are attributed to its ability to disrupt microbial cell walls and inhibit essential metabolic processes .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Cytotoxicity and Anticancer Activity

The compound has been investigated for its cytotoxic effects against various cancer cell lines. Studies report that it significantly inhibits cell proliferation in human tumor cells, suggesting potential as an anticancer agent. The mechanism appears to involve interference with cell cycle progression and apoptosis induction.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 1.35 ± 0.42 |

| HT-29 (Colorectal) | 0.008 ± 0.001 |

| A549 (Lung) | 2.42 ± 0.48 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency against resistant cancer types .

The biological activity of this compound may be linked to its ability to modulate microtubule dynamics, similar to other known anticancer agents. It disrupts mitotic spindle formation, leading to cell cycle arrest at the G2/M phase . This mechanism is crucial for its effectiveness against rapidly dividing cancer cells.

Case Studies

Several studies have documented the effectiveness of this compound in preclinical models:

- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction of MDA-MB-231 cell viability, indicating its potential as a therapeutic agent for triple-negative breast cancer .

- Antimicrobial Efficacy : In another investigation, the compound showed promising results against various strains of bacteria and fungi, suggesting its use in developing new antimicrobial therapies .

常见问题

Q. What are the standard synthetic routes for preparing 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride, and how is the hydrochloride form confirmed?

The compound is synthesized via a two-step process:

- Step 1 : Reacting 2-hydroxy-4,6-dimethylpyridine with diethyl carbonate under reflux to form the benzoxazinone core.

- Step 2 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol). Confirmation of the hydrochloride form requires elemental analysis (Cl⁻ content) and ¹H/¹³C NMR (shifted proton signals due to protonation of the amino group) .

Key Data :

| Parameter | Value/Observation |

|---|---|

| Solubility | Ethanol, chloroform, DMSO |

| Appearance | White crystalline solid |

| Yield (typical) | 60-75% after purification |

Q. How is the purity and structural integrity of this compound validated in academic research?

- Chromatography : HPLC or TLC (Rf ~0.3 in ethyl acetate/hexane, 1:1).

- Spectroscopy :

- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).

- NMR : Aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.1–2.3 ppm.

Q. What are the primary research applications of this compound in non-commercial contexts?

- Agricultural Studies : Acts as a synthetic analog of plant-derived benzoxazinoids (e.g., DIMBOA) to study herbivore/pathogen resistance mechanisms .

- Chemical Intermediate : Used to synthesize pharmacologically active derivatives (e.g., oxazolidinone antibiotics) via C-6 functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its natural analogs (e.g., DIMBOA)?

- Experimental Design :

Perform dose-response assays to compare anti-microbial/anti-herbivore efficacy.

Use molecular docking to assess binding affinity to target enzymes (e.g., chitinase).

Analyze stereoelectronic effects : The methyl group at C-8 may reduce hydrogen-bonding capacity vs. natural methoxy-substituted analogs .

- Key Finding : Reduced polarity in the synthetic derivative may lower bioactivity in aqueous environments .

Q. What methodologies are recommended for modifying the benzoxazinone core to enhance pharmacological properties?

- Suzuki-Miyaura Coupling : Introduce aryl/heteroaryl groups at C-6 using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids .

- N-Functionalization : React the amino group with acyl chlorides or sulfonyl chlorides to improve blood-brain barrier penetration.

- Case Study : Derivatives like Brilaroxazine (a dopamine/serotonin modulator) were developed by adding piperazine-butyloxy side chains .

Optimization Table :

| Modification | Biological Impact | Reference |

|---|---|---|

| C-6 Aryl substitution | Enhanced enzyme inhibition | |

| N-Acylation | Improved metabolic stability |

Q. How can X-ray crystallography address challenges in characterizing polymorphs of this hydrochloride salt?

- Protocol :

Grow single crystals via slow evaporation in ethanol/water (1:1).

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

- Analysis :

- The benzoxazinone ring adopts a screw-boat conformation .

- Intermolecular N-H⋯O hydrogen bonds stabilize the crystal lattice (distance: 2.89 Å) .

- Application : Distinguish polymorphs by comparing unit cell parameters and hydrogen-bonding networks.

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。